1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C23H20N6. This compound is part of a class of heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the reaction of 1H-benzotriazole with appropriate pyrido[1,2-a]benzimidazole derivatives under controlled conditions. One common method involves the condensation of 1H-benzotriazole with a suitable aldehyde or ketone in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as an electron donor or acceptor, stabilizing reactive intermediates and facilitating the formation of stable complexes. This compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(1H-1,2,3-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, a complex organic compound with the molecular formula C24H21N5 and a molecular weight of approximately 379.467 g/mol, belongs to the class of benzimidazole derivatives. This compound is notable for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure integrates multiple aromatic systems, which contributes to its diverse biological applications.
Chemical Structure and Synthesis
The compound features a fused ring system that includes a pyrido[1,2-a]benzimidazole core. The synthesis typically involves multi-step organic reactions, such as the condensation of o-phenylenediamine with appropriate carbonitrile derivatives under controlled conditions. Recent advancements emphasize eco-friendly solvents to enhance yield while minimizing environmental impact.
Key Structural Features
- Benzimidazole Core : Provides significant pharmacological properties.
- Pyridine Ring : Enhances interaction with biological targets.
- Carbonitrile Group : Contributes to chemical reactivity and stability.
The biological activity of this compound is primarily linked to its interaction with various biological macromolecules, including enzymes and receptors. The benzimidazole scaffold is known for inhibiting kinases and interfering with DNA replication in cancer cells. Studies have shown that similar compounds can induce apoptosis and arrest the cell cycle in cancer lines.
Antimicrobial Activity
Compounds within the benzimidazole family have demonstrated significant antimicrobial properties. For instance, studies showed that derivatives exhibited mild to moderate antibacterial and antifungal activities against various bacterial strains such as Escherichia coli and Bacillus subtilis .
Compound | Activity | Tested Strains |
---|---|---|
This compound | Antibacterial | E. coli, B. subtilis |
4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Antibacterial | Pseudomonas fluorescens |
Benzimidazole derivatives | Antifungal | Candida albicans |
Antiviral Activity
Research has indicated that similar structures exhibit inhibitory effects against viruses such as Hepatitis C virus (HCV) and Dengue virus (DENV). The N-alkyl derivatives have been synthesized to enhance anti-helicase activity against these viruses .
Anticancer Activity
Compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction. In vitro studies indicate that specific derivatives can significantly reduce cell viability in various cancer cell lines .
Case Studies
- Antiviral Efficacy Against HCV : A study demonstrated that N-alkyl derivatives of benzotriazole showed IC50 values around 6.5 μM against HCV helicase when DNA was used as a substrate . This highlights the potential for developing antiviral therapies based on this scaffold.
- Antimicrobial Properties : Another study highlighted the effectiveness of certain benzimidazole derivatives against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml . This suggests potential applications in treating fungal infections.
- Anticancer Mechanisms : Research indicated that compounds like 4a–e exhibited moderate antibacterial and antifungal activity, with one derivative showing pronounced analgesic effects alongside anticancer properties .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6/c1-3-4-9-16-15(2)17(14-24)22-25-18-10-5-7-12-20(18)28(22)23(16)29-21-13-8-6-11-19(21)26-27-29/h5-8,10-13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPRSTGYQHQTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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